Ethyl 3-(4-hydroxycyclohexyl)propanoate

Description

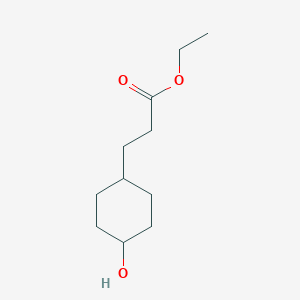

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-(4-hydroxycyclohexyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTALMIRCCGROCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378930 | |

| Record name | Ethyl 3-(4-hydroxycyclohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116941-06-1 | |

| Record name | Ethyl 3-(4-hydroxycyclohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 3-(4-hydroxycyclohexyl)propanoate CAS number 116941-06-1

A comprehensive overview of its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(4-hydroxycyclohexyl)propanoate, with CAS number 116941-06-1, is a saturated alicyclic ester. Its structure, featuring a hydroxyl-substituted cyclohexane ring and a propanoate ester functional group, makes it a potentially valuable building block in organic synthesis and medicinal chemistry. The hydroxyl group offers a site for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid, providing another reactive handle. The cyclohexane scaffold is a common motif in many biologically active molecules, often conferring favorable pharmacokinetic properties such as improved metabolic stability and lipophilicity.

This technical guide provides a summary of the available information on this compound, including its chemical properties and a proposed synthetic route. Due to the limited publicly available data on this specific compound, this guide also details the properties and synthesis of its aromatic precursor, Ethyl 3-(4-hydroxyphenyl)propanoate, which serves as a likely starting material for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 116941-06-1 | [1][2] |

| Molecular Formula | C11H20O3 | |

| Molecular Weight | 200.27 g/mol | |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Synthesis

A plausible and common method for the synthesis of this compound is through the catalytic hydrogenation of its aromatic analog, Ethyl 3-(4-hydroxyphenyl)propanoate. This reaction involves the reduction of the benzene ring to a cyclohexane ring.

Proposed Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a solution of Ethyl 3-(4-hydroxyphenyl)propanoate (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃)).

-

Hydrogenation: The reaction mixture is placed in a high-pressure hydrogenation apparatus. The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 50-100 psi).

-

Reaction Conditions: The reaction is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 12-24 hours, or until monitoring by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) indicates complete consumption of the starting material.

-

Work-up: Upon completion, the reaction vessel is carefully depressurized. The catalyst is removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Precursor Technical Data: Ethyl 3-(4-hydroxyphenyl)propanoate

Given that this compound is most likely synthesized from Ethyl 3-(4-hydroxyphenyl)propanoate, a detailed overview of this precursor is provided below.

Chemical and Physical Properties of Ethyl 3-(4-hydroxyphenyl)propanoate

| Property | Value | Reference |

| CAS Number | 58525-06-9 | |

| Molecular Formula | C11H14O3 | [3] |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate

Ethyl 3-(4-hydroxyphenyl)propanoate can be synthesized via Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-hydroxyphenyl)propanoic acid (1 equivalent) in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (typically 1-5 mol%).

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel to yield pure Ethyl 3-(4-hydroxyphenyl)propanoate.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not documented, compounds containing the cyclohexylpropanoic acid ester motif have been explored in various contexts. Esters of phenolic acids, the precursors to the target molecule, have been investigated for their antioxidant and antimicrobial properties.[4][5] The lipophilicity of the ester group can enhance cell membrane permeability, which is a desirable characteristic in drug design.[6]

The cyclohexanol moiety is present in numerous biologically active compounds and can influence binding to biological targets. The core structure of this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of cyclohexene carboxylic acid have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[7]

Safety and Handling

For the precursor, Ethyl 3-(4-hydroxyphenyl)propanoate, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[3] Incompatible materials include strong oxidizing agents.[3]

Visualizations

Logical Relationship: Synthesis Pathway

The following diagram illustrates the proposed synthetic pathway from the aromatic precursor to the target compound.

Caption: Proposed synthesis of this compound.

Experimental Workflow: Catalytic Hydrogenation

This diagram outlines the general workflow for the catalytic hydrogenation process.

Caption: General workflow for catalytic hydrogenation.

References

- 1. crescentchemical.com [crescentchemical.com]

- 2. tygersci.com [tygersci.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Czech Journal of Food Sciences: Antimicrobial and antioxidant properties of phenolic acids alkyl esters [cjfs.agriculturejournals.cz]

- 5. scispace.com [scispace.com]

- 6. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 3-(4-hydroxycyclohexyl)propanoate: Current Knowledge and Data Gaps

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available chemical and physical data for Ethyl 3-(4-hydroxycyclohexyl)propanoate. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that a significant portion of experimental data for this specific compound remains unpublished. This document will present the confirmed properties and highlight the existing knowledge gaps to guide future research endeavors.

Core Chemical Properties

This compound, identified by the CAS number 116941-06-1, is a carboxylic acid ester. Its fundamental chemical identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 116941-06-1 | [1] |

| Molecular Formula | C₁₁H₂₀O₃ | [2] |

| Molecular Weight | 200.27 g/mol | [2] |

Experimental Protocols: A Research Opportunity

A thorough literature search did not yield any specific, detailed experimental protocols for the synthesis or analysis of this compound. While general methods for the synthesis of esters are well-established, a procedure tailored to this compound, including reaction conditions, purification methods, and analytical characterization (NMR, IR, Mass Spectrometry), has not been published. This represents a significant gap in the chemical knowledge base and an opportunity for original research.

Biological Activity and Signaling Pathways: Uncharted Territory

Currently, there is no available information on the biological activity of this compound. No studies have been published that investigate its potential pharmacological effects, interactions with biological targets, or involvement in any signaling pathways. This lack of data means that its potential applications in drug development are entirely unexplored.

Logical Workflow for Future Research

The following diagram outlines a logical workflow for the comprehensive characterization of this compound, addressing the current data deficiencies.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-hydroxycyclohexyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to Ethyl 3-(4-hydroxycyclohexyl)propanoate, a valuable building block in medicinal chemistry and materials science. This document details the underlying chemical principles, experimental protocols, and expected outcomes for the synthesis, presented in a format tailored for chemical researchers and drug development professionals.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy begins with a Michael addition reaction to construct the carbon skeleton, followed by a chemoselective reduction of a ketone functionality to yield the target alcohol. This approach is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity of the individual transformations.

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 3-(4-oxocyclohexyl)propanoate via Michael Addition

The first step involves the conjugate addition of the enolate of cyclohexanone to ethyl acrylate. This reaction, a classic Michael addition, is typically catalyzed by a base.

Reaction Scheme:

Experimental Procedure:

-

To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as ethanol (5 mL per mmol of cyclohexanone) at room temperature, add a catalytic amount of a base (e.g., 0.1 eq of sodium ethoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)).

-

To this mixture, add ethyl acrylate (1.1 eq) dropwise over a period of 15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Neutralize the base with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 3-(4-oxocyclohexyl)propanoate as a colorless oil.

Step 2: Reduction of Ethyl 3-(4-oxocyclohexyl)propanoate

The second step is the reduction of the ketone functionality in Ethyl 3-(4-oxocyclohexyl)propanoate to the corresponding secondary alcohol using a mild reducing agent like sodium borohydride.[1][2]

Reaction Scheme:

Experimental Procedure:

-

Dissolve Ethyl 3-(4-oxocyclohexyl)propanoate (1.0 eq) in methanol or ethanol (10 mL per mmol of ketone) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[2]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Remove the bulk of the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactants and Reagents

| Step | Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |

| 1 | Cyclohexanone | C₆H₁₀O | 98.14 | Starting Material | 1.0 |

| 1 | Ethyl acrylate | C₅H₈O₂ | 100.12 | Starting Material | 1.1 |

| 1 | Sodium Ethoxide | C₂H₅NaO | 68.05 | Catalyst | 0.1 |

| 2 | Ethyl 3-(4-oxocyclohexyl)propanoate | C₁₁H₁₈O₃ | 198.26 | Starting Material | 1.0 |

| 2 | Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent | 1.5 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Michael Addition | Ethanol | Reflux (approx. 78) | 2 - 4 | 70 - 85 |

| 2 | Ketone Reduction | Methanol | 0 to RT | 1 - 2 | 85 - 95 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the mechanism of the key reactions.

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Structural Isomers of Ethyl 3-(4-hydroxycyclohexyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of ethyl 3-(4-hydroxycyclohexyl)propanoate, a substituted cyclohexyl derivative with potential applications in medicinal chemistry and materials science. This document details the synthesis, separation, and characterization of its primary stereoisomers and discusses potential constitutional isomers. Experimental protocols, drawn from established methodologies for analogous compounds, are provided to guide research and development efforts.

Introduction to Structural Isomerism in this compound

This compound possesses a stereogenic center at the C-4 position of the cyclohexane ring and can exist as two primary geometric isomers: cis and trans. These isomers arise from the relative orientation of the hydroxyl group and the 3-(ethoxycarbonyl)propyl group attached to the cyclohexane ring. The conformational rigidity of the cyclohexane chair form leads to distinct spatial arrangements and, consequently, different physicochemical and biological properties for the cis and trans isomers.

Beyond stereoisomerism, constitutional isomers are also possible, involving different substitution patterns on the cyclohexane ring (e.g., 1,2- or 1,3- substitution) or variations in the propanoate side chain. This guide will focus primarily on the synthesis and characterization of the cis and trans isomers of 1,4-substituted this compound.

Synthesis of this compound Isomers

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, ethyl 3-(4-hydroxyphenyl)propanoate. This reaction typically yields a mixture of the cis and trans isomers.

Representative Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative procedure based on established methods for the hydrogenation of phenolic compounds.

Materials:

-

Ethyl 3-(4-hydroxyphenyl)propanoate

-

Rhodium on alumina (Rh/Al2O3) or Palladium on carbon (Pd/C) catalyst

-

Ethanol (or other suitable solvent)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, dissolve ethyl 3-(4-hydroxyphenyl)propanoate in ethanol.

-

Add the Rh/Al2O3 or Pd/C catalyst. The catalyst loading is typically 5-10% by weight of the substrate.

-

Seal the reaction vessel and purge with nitrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by periodically analyzing aliquots using techniques like TLC or GC-MS.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain a crude mixture of cis- and trans-ethyl 3-(4-hydroxycyclohexyl)propanoate.

Separation of cis and trans Isomers

The separation of the resulting cis and trans isomers is typically achieved using column chromatography. The polarity difference between the two isomers, arising from the different spatial orientations of the hydroxyl group, allows for their separation on a suitable stationary phase.

Representative Experimental Protocol: Column Chromatography

This protocol outlines a general approach for the chromatographic separation of cis and trans isomers of 4-substituted cyclohexanols.

Materials:

-

Crude mixture of cis- and trans-ethyl 3-(4-hydroxycyclohexyl)propanoate

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (or other suitable solvent system)

-

Chromatography column and associated glassware

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude isomer mixture in a minimal amount of the eluent.

-

Load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure cis isomer and the pure trans isomer separately.

-

Evaporate the solvent from the combined fractions to obtain the isolated isomers.

Spectroscopic Analysis of Ethyl 3-(4-hydroxycyclohexyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 3-(4-hydroxycyclohexyl)propanoate, a molecule of interest in various research and development applications. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted spectroscopic values and experimental data from closely related analogs. This approach allows for a robust estimation of the expected spectral characteristics.

Predicted and Analog-Based Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside Mass Spectrometry (MS) fragmentation analysis for this compound. These predictions are based on established principles of spectroscopy and are supplemented with experimental data from analogous compounds, namely Ethyl 3-cyclohexylpropanoate and cyclohexanol, to provide a more accurate forecast of the spectral behavior.

Table 1: Predicted ¹H NMR Data for this compound

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 4.12 | Quartet | 2H | -O-CH₂ -CH₃ | Typical for an ethyl ester. |

| ~ 3.60 | Multiplet | 1H | CH -OH | Position can vary depending on hydrogen bonding. |

| ~ 2.25 | Triplet | 2H | -CH₂ -COO- | Alpha to the carbonyl group. |

| ~ 1.20 - 1.90 | Multiplet | 11H | Cyclohexyl and -CH₂- protons | Complex overlapping signals from the cyclohexane ring and the propanoate chain. |

| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Typical for an ethyl ester. |

| Variable | Broad Singlet | 1H | -OH | Chemical shift is concentration and temperature dependent. |

Table 2: Predicted ¹³C NMR Data for this compound

(Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment | Notes |

| ~ 173.5 | C=O | Ester Carbonyl | Expected downfield shift for a carbonyl carbon. |

| ~ 70.0 | CH | C H-OH | Carbon bearing the hydroxyl group. |

| ~ 60.3 | CH₂ | -O-CH₂ -CH₃ | Methylene of the ethyl ester. |

| ~ 35.0 - 40.0 | CH, CH₂ | Cyclohexyl carbons | Range for saturated cyclic carbons. |

| ~ 31.0 | CH₂ | -CH₂ -COO- | Alpha to the carbonyl group. |

| ~ 25.0 - 30.0 | CH₂ | Cyclohexyl carbons | Range for saturated cyclic carbons. |

| ~ 14.2 | CH₃ | -O-CH₂-CH₃ | Methyl of the ethyl ester. |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3600 - 3200 | Broad | O-H | Stretching |

| 2930 - 2850 | Strong | C-H | Stretching |

| 1735 | Strong | C=O | Stretching |

| 1250 - 1000 | Strong | C-O | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

(Ionization Mode: Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 200 | [M]⁺ | Molecular ion (assuming the most common isotopes). |

| 182 | [M - H₂O]⁺ | Loss of water from the hydroxyl group. |

| 155 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 129 | [M - COOCH₂CH₃]⁺ | Loss of the entire ester group. |

| 101 | [CH₂CH₂COOCH₂CH₃]⁺ | Cleavage of the bond between the cyclohexane ring and the propanoate side chain. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation after loss of the side chain. |

| 55 | [C₄H₇]⁺ | Common fragment from the cyclohexane ring. |

| 45 | [OCH₂CH₃]⁺ | Ethoxy fragment. |

| 29 | [CH₂CH₃]⁺ | Ethyl fragment. |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the purified liquid sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of an internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid sample directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS) :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a GC vial.

-

-

Instrument Setup and Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized and separated on a GC column (e.g., a non-polar capillary column). A typical temperature program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/minute to 250°C.

-

The separated components elute from the GC column and enter the mass spectrometer.

-

For Electron Ionization (EI), use a standard electron energy of 70 eV.

-

Acquire mass spectra over a mass range of m/z 40-400.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to synthesize and purify the compound and acquire experimental spectroscopic data to compare with the predictions provided herein.

An In-depth Technical Guide to the Purity and Characterization of Ethyl 3-(4-hydroxycyclohexyl)propanoate and its Analogue, Ethyl 3-cyclohexylpropanoate

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(4-hydroxycyclohexyl)propanoate is a substituted cyclohexyl ester with potential applications in various fields, including materials science and as a specialty chemical intermediate. Due to the limited public data on this specific molecule, this guide utilizes Ethyl 3-cyclohexylpropanoate as a surrogate to detail the essential purity and characterization protocols. This analogue shares the core ethyl propanoate and cyclohexyl moieties, making the analytical methodologies and spectral interpretations highly relevant.

Ethyl 3-cyclohexylpropanoate is recognized as a flavoring agent with a fruity odor.[1] Its characterization is crucial for quality control and to ensure its suitability for various applications. This guide will cover its physicochemical properties, synthesis, and detailed analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-cyclohexylpropanoate is presented in Table 1. This data is essential for its handling, storage, and for the development of analytical methods.

Table 1: Physicochemical Properties of Ethyl 3-cyclohexylpropanoate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Powerful, fruity (pear-peach-banana type) | [2] |

| Boiling Point | 91-94 °C @ 8 mmHg | [2] |

| Density | 0.94 g/mL at 25 °C | [2] |

| Refractive Index | 1.448 (n²⁰/D) | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |

Synthesis and Purification

The synthesis of Ethyl 3-cyclohexylpropanoate can be achieved through several established organic chemistry reactions. A common method is the esterification of 3-cyclohexylpropanoic acid with ethanol in the presence of an acid catalyst.

Logical Workflow for Synthesis and Purification

Caption: A logical workflow for the synthesis and purification of Ethyl 3-cyclohexylpropanoate.

Experimental Protocol: Synthesis

A representative procedure for the synthesis of ethyl 3,3-diethoxypropanoate, which can be adapted for Ethyl 3-cyclohexylpropanoate, involves the reaction of an appropriate precursor with ethanol.[3] For Ethyl 3-cyclohexylpropanoate, a more direct synthesis involves the esterification of 3-cyclohexylpropanoic acid.

Materials:

-

3-Cyclohexylpropanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyclohexylpropanoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by distillation under reduced pressure to yield pure Ethyl 3-cyclohexylpropanoate.

Purity Assessment and Characterization

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and elucidate the structure of the synthesized compound.

Characterization Workflow

Caption: A standard workflow for the analytical characterization of Ethyl 3-cyclohexylpropanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like Ethyl 3-cyclohexylpropanoate and for confirming its molecular weight.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.[4][5]

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[5]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

Expected Results: The gas chromatogram should display a single major peak, indicating high purity. The mass spectrum of this peak should show the molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of Ethyl 3-cyclohexylpropanoate.[1] Key fragment ions would be expected from the loss of the ethoxy group (-OC₂H₅, m/z 139) and the ethyl group (-C₂H₅, m/z 155), as well as fragments characteristic of the cyclohexyl ring.

Table 2: Expected Mass Spectrometry Data for Ethyl 3-cyclohexylpropanoate

| m/z | Interpretation |

| 184 | [M]⁺ |

| 155 | [M - C₂H₅]⁺ |

| 139 | [M - OC₂H₅]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | Common fragment from cyclohexyl ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice.[6]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a 5 mm NMR tube.[7][8]

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Spectral Data: Based on the structure of Ethyl 3-cyclohexylpropanoate, the following proton signals are expected:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

Multiplets for the methylene protons adjacent to the carbonyl group and the cyclohexyl ring.

-

A complex series of multiplets for the protons on the cyclohexyl ring.

Table 3: Predicted ¹H NMR Data for Ethyl 3-cyclohexylpropanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.25 | t | 3H | -O-CH₂-CH₃ |

| ~ 4.12 | q | 2H | -O-CH₂ -CH₃ |

| ~ 2.25 | t | 2H | -C(=O)-CH₂ -CH₂- |

| ~ 1.50 | m | 2H | -CH₂-CH₂ -Cyclohexyl |

| ~ 0.8-1.8 | m | 11H | Cyclohexyl-H |

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Data for Ethyl 3-cyclohexylpropanoate

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C =O |

| ~ 60 | -O-C H₂-CH₃ |

| ~ 37 | C H (cyclohexyl, C1) |

| ~ 34 | -C(=O)-C H₂- |

| ~ 33 | C H₂ (cyclohexyl, C2, C6) |

| ~ 32 | -CH₂-C H₂-Cyclohexyl |

| ~ 26.5 | C H₂ (cyclohexyl, C3, C5) |

| ~ 26 | C H₂ (cyclohexyl, C4) |

| ~ 14 | -O-CH₂-C H₃ |

Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Analysis

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

Expected IR Spectral Data: The IR spectrum of Ethyl 3-cyclohexylpropanoate will be characterized by the following key absorption bands:

Table 5: Key IR Absorptions for Ethyl 3-cyclohexylpropanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 2850-2930 | Strong | C-H stretch (aliphatic) |

| ~ 1180 | Strong | C-O stretch (ester) |

Conclusion

While specific data for this compound remains scarce in the public domain, this guide provides a robust framework for its purity assessment and characterization by leveraging data from its close analogue, Ethyl 3-cyclohexylpropanoate. The detailed methodologies for synthesis, purification, and analysis by GC-MS, NMR, and IR spectroscopy, along with the expected data, offer a comprehensive starting point for researchers. The workflows and tabulated data presented herein should enable a thorough and accurate characterization of this and similar molecules. For this compound, additional signals in the NMR spectra corresponding to the hydroxyl group and the methine proton at the point of hydroxyl substitution would be expected, as well as a broad O-H stretching band in the IR spectrum.

References

- 1. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL CYCLOHEXANEPROPIONATE | 10094-36-7 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. rsc.org [rsc.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

Navigating the Solubility Landscape of Ethyl 3-(4-hydroxycyclohexyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 3-(4-hydroxycyclohexyl)propanoate possesses a chemical structure that includes a polar hydroxyl group and a non-polar cyclohexyl ring and ethyl ester group. This amphiphilic nature suggests a nuanced solubility profile. The interplay of these functional groups governs its interaction with various organic solvents, influencing its miscibility. This guide aims to provide a predictive analysis of its solubility and the methodologies for its empirical determination.

Predicted Solubility Profile

Based on the solubility of analogous compounds such as ethyl 3-cyclohexylpropanoate, which is known to be soluble in oils and miscible with ethanol, a predicted solubility profile for this compound can be extrapolated. The presence of the hydroxyl group is expected to increase its polarity compared to its non-hydroxylated counterpart, potentially enhancing its solubility in more polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Polar Protic | |||

| Ethanol | C₂H₅OH | High | The hydroxyl group of the solute can form hydrogen bonds with ethanol. The ethyl ester and cyclohexyl groups are compatible with the ethyl group of the solvent. |

| Methanol | CH₃OH | High | Similar to ethanol, methanol is a small, polar protic solvent capable of hydrogen bonding. |

| Isopropanol | C₃H₈O | Moderate to High | Larger alcohol, still capable of hydrogen bonding, but the increased non-polar character might slightly reduce solubility compared to methanol or ethanol. |

| Polar Aprotic | |||

| Acetone | C₃H₆O | Moderate | Can act as a hydrogen bond acceptor for the solute's hydroxyl group. The non-polar parts of the solute are compatible with the methyl groups of acetone. |

| Acetonitrile | C₂H₃N | Moderate | A polar aprotic solvent that can interact with the polar functional groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Non-Polar | |||

| Hexane | C₆H₁₄ | Low | The high polarity of the hydroxyl group will likely make the compound poorly soluble in a non-polar alkane solvent. |

| Toluene | C₇H₈ | Low to Moderate | The aromatic ring of toluene can have some interaction with the cyclohexyl ring, but the overall polarity difference may limit solubility. |

| Diethyl Ether | (C₂H₅)₂O | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups are compatible with the non-polar parts of the solute. |

| Chlorinated | |||

| Dichloromethane (DCM) | CH₂Cl₂ | Moderate to High | A good solvent for many organic compounds, its polarity should be sufficient to dissolve the solute. |

| Chloroform | CHCl₃ | Moderate to High | Similar to DCM, chloroform is a versatile solvent for a wide range of organic molecules. |

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

Materials:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved particles.

-

-

Solvent Evaporation and Quantification:

-

Weigh the evaporating dish or vial containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the evaporating dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish/vial.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent used.

-

Visualizing Solubility Principles

The following diagram illustrates the logical relationship between the structural features of this compound and its predicted solubility in different types of solvents.

Caption: Predicted solubility based on molecular interactions.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a solid foundation for researchers by offering a predictive solubility table, a detailed experimental protocol for its determination, and a visual representation of the underlying chemical principles. The amphiphilic nature of this compound suggests a versatile solubility profile, with high solubility expected in polar protic and aprotic solvents and lower solubility in non-polar solvents. The provided methodologies will empower researchers to empirically validate these predictions and generate the precise data needed for their specific applications in drug development and other scientific endeavors.

An In-depth Technical Guide on the Thermal Stability of Ethyl 3-(4-hydroxycyclohexyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-hydroxycyclohexyl)propanoate is a bifunctional molecule containing both an ester and a hydroxyl group, making its thermal stability a critical parameter in pharmaceutical development and manufacturing. Understanding its behavior at elevated temperatures is essential for defining storage conditions, processing parameters, and predicting shelf-life. This technical guide outlines the standard methodologies for assessing thermal stability, proposes potential degradation pathways, and presents a framework for interpreting the resulting data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for interpreting thermal analysis data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | |

| Molecular Weight | 200.28 g/mol | |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not determined | |

| Melting Point | Not determined |

Experimental Protocols for Thermal Analysis

The thermal stability of a compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Conduct the analysis under an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss occurs (Td5%). The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C) to observe any potential glass transitions.

-

Ramp the temperature from -20 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting or boiling, while exothermic peaks often indicate decomposition.

Data Presentation: Hypothetical Thermal Analysis Data

The following tables summarize the expected, hypothetical data from TGA and DSC analysis of this compound.

Table 1: Hypothetical TGA Data

| Parameter | Value |

| Onset of Decomposition (Td5%) | ~ 220 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 250 °C |

| Residual Mass at 600 °C | < 5% |

Table 2: Hypothetical DSC Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Boiling | ~ 280 | ~ 295 | Endothermic |

| Decomposition | ~ 230 | ~ 260 | Exothermic |

Mandatory Visualizations

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound is likely to proceed through pathways involving the ester and alcohol functional groups. The most probable initial steps would be the elimination of water from the cyclohexanol ring to form an alkene, or the cleavage of the ester bond.

Caption: Proposed initial degradation pathways for this compound.

Experimental Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability study is outlined below.

Caption: Workflow for assessing the thermal stability of a pharmaceutical compound.

Interpretation and Conclusion

Based on the analysis of similar compounds and general principles of organic chemistry, this compound is expected to exhibit moderate thermal stability. The onset of decomposition is predicted to be above 200 °C, which would allow for standard processing and storage conditions. However, prolonged exposure to elevated temperatures will likely lead to degradation through dehydration and ester pyrolysis.

For drug development professionals, this implies that while the compound may be stable under normal handling, high-temperature processes such as melt extrusion or high-heat sterilization should be approached with caution. It is strongly recommended that empirical thermal analysis be conducted on the specific batch of this compound to be used in any formulation to obtain precise and reliable stability data. The methodologies and frameworks provided in this guide offer a robust starting point for such an investigation.

An In-depth Technical Guide to the Material Safety of Ethyl 3-(4-hydroxycyclohexyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (SDS) is readily available for Ethyl 3-(4-hydroxycyclohexyl)propanoate (CAS No. 119557-46-7). The following information is compiled from data on structurally similar compounds, namely Ethyl 3-cyclohexylpropionate and 3-(4-hydroxycyclohexyl)propanoic acid, as well as general principles of laboratory chemical safety. This guide should be used as a supplementary resource, and a comprehensive risk assessment should be conducted before handling this chemical.

Chemical Identification and Physical Properties

Due to the lack of specific data for this compound, the physical and chemical properties of the analogous compound, Ethyl 3-cyclohexylpropionate, are provided below for estimation. The presence of a hydroxyl group in the target molecule may alter these properties, likely increasing polarity and boiling point, and affecting solubility.

| Property | Value (for Ethyl 3-cyclohexylpropionate) | Source |

| Molecular Formula | C11H20O2 | PubChem[1] |

| Molecular Weight | 184.27 g/mol | PubChem[1] |

| Appearance | Colorless, oily liquid | The Good Scents Company |

| Boiling Point | 91-94 °C @ 8 mmHg | PubChem[1] |

| Density | 0.926 - 0.932 g/cm³ @ 25°C | The Good Scents Company |

| Flash Point | 50 °C (122 °F) | The Good Scents Company |

| Solubility in Water | Insoluble | The Good Scents Company |

Hazard Identification and Toxicological Profile

A comprehensive toxicological profile for this compound is not available. The hazard information is extrapolated from the GHS classifications of its structural analogs.

GHS Hazard Classification (Extrapolated):

| Hazard Class | Classification (Analog) | Hazard Statement (Analog) | Source |

| Flammable Liquids | Category 3 (Ethyl 3-cyclohexylpropionate) | H226: Flammable liquid and vapor | The Good Scents Company[2] |

| Skin Corrosion/Irritation | Category 2 (3-(4-hydroxycyclohexyl)propanoic acid) | H315: Causes skin irritation | PubChem[3] |

| Serious Eye Damage/Eye Irritation | Category 2A (3-(4-hydroxycyclohexyl)propanoic acid) | H319: Causes serious eye irritation | PubChem[3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (3-(4-hydroxycyclohexyl)propanoic acid) | H335: May cause respiratory irritation | PubChem[3] |

Toxicological Data (Analog):

| Test | Species | Route | Value | Analog Compound | Source |

| LD50 | Rat | Oral | 585 mg/kg | Allyl cyclohexylpropionate | ChemicalBook[4] |

Note: The LD50 value is for an allyl ester, which may have different toxicity compared to the ethyl ester. This value should be considered indicative of potential moderate oral toxicity.

Experimental Protocols: Safe Handling, Storage, and Disposal

Given the absence of a specific protocol for this compound, the following general procedures for handling alicyclic esters in a laboratory setting should be followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles should be worn at all times.[5]

-

Skin Protection: A laboratory coat and nitrile gloves are required to prevent skin contact.[5]

-

Footwear: Closed-toe shoes must be worn in the laboratory.[5]

Handling

-

All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Use appropriate tools for transfers to minimize the risk of spills.

-

Grounding of containers and receiving equipment is recommended to prevent static discharge, especially given the flammability of the analogous ester.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.[6]

-

Store separately from strong oxidizing agents, acids, and bases.

Disposal

-

Dispose of waste in designated "Organic Liquid" waste containers.[5]

-

Do not dispose of down the laboratory drain.[5]

-

Follow all institutional and local regulations for hazardous waste disposal.[7]

Visualizations

Hazard Identification and Response Workflow

Caption: A workflow diagram illustrating hazard assessment and corresponding safety measures.

General Ester Synthesis Protocol Logic

Caption: A logical flow diagram for a general Fischer esterification synthesis.[8]

References

- 1. Ethyl cyclohexane propionate | C11H20O2 | CID 61466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]

- 3. 3-(4-Hydroxycyclohexyl)propanoic acid | C9H16O3 | CID 349189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allyl cyclohexylpropionate | 2705-87-5 [chemicalbook.com]

- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. csub.edu [csub.edu]

The Biological Activity of Ethyl 3-(4-hydroxycyclohexyl)propanoate: A Review of Currently Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of Ethyl 3-(4-hydroxycyclohexyl)propanoate. At present, there is no publicly available research detailing any specific pharmacological, therapeutic, or even toxicological effects of this compound.

This technical guide aims to provide a transparent overview of the current knowledge landscape surrounding this compound for researchers, scientists, and drug development professionals. The core finding is that while the chemical identity of the molecule is established, its interactions with biological systems have not been a subject of published scientific investigation.

Summary of Available Information

Searches of prominent chemical and biological databases yield basic physicochemical properties and supplier information for this compound. However, these resources do not contain any data related to its biological effects. The compound is structurally a substituted fatty acid ester, a broad class of molecules with diverse and often non-specific biological roles. For instance, some fatty acid esters are used as surfactants or emulsifiers in industrial applications. A closely related compound, Ethyl 3-cyclohexylpropionate, is noted for its use in the fragrance industry, but this application does not imply any specific therapeutic bioactivity.

Due to the absence of experimental data, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled. The creation of such content would be entirely speculative and would not meet the standards of scientific rigor.

Future Directions and Research Opportunities

The absence of data on this compound presents an open field for novel research. The initial steps to characterize its potential biological activity would logically involve a sequence of foundational studies.

In Silico and Computational Screening

A first-pass investigation could involve computational methods to predict potential biological targets. Such in silico studies can provide hypotheses about the molecule's activity based on its structural similarity to known bioactive compounds.

Below is a conceptual workflow for how such an initial computational investigation might be structured.

Literature review of Ethyl 3-(4-hydroxycyclohexyl)propanoate research

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available scientific and technical information regarding Ethyl 3-(4-hydroxycyclohexyl)propanoate. Despite a comprehensive literature search, it is important to note that detailed research on this specific chemical compound is exceptionally limited in publicly accessible scientific databases and literature.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₁₁H₂₀O₃. It is the ethyl ester of 3-(4-hydroxycyclohexyl)propanoic acid.

Synonyms:

-

3-(4-Hydroxy-cyclohexyl)-propionic acid ethyl ester

CAS Number:

-

116941-06-1

Molecular Structure: The structure consists of a cyclohexane ring substituted with a hydroxyl group at the 4-position and a 3-(ethoxycarbonyl)propyl group.

DOT Script:

Caption: Chemical structure of this compound.

Quantitative Data

A thorough search for specific, experimentally determined quantitative data for this compound yielded no concrete results. Properties such as melting point, boiling point, density, and solubility have not been documented in the reviewed literature. Similarly, no spectral data (e.g., NMR, IR, Mass Spectrometry) for this compound could be located.

For comparative purposes, data for the parent acid, 3-(4-hydroxycyclohexyl)propanoic acid (CAS 500793-45-3), is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Topological Polar Surface Area | 57.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Synthesis and Experimental Protocols

No detailed experimental protocols for the synthesis of this compound were found in the available literature. General esterification methods, such as Fischer esterification of the parent carboxylic acid (3-(4-hydroxycyclohexyl)propanoic acid) with ethanol in the presence of an acid catalyst, could theoretically be employed. However, no specific reaction conditions, yields, or purification methods for this particular compound have been published.

The logical workflow for a potential synthesis is outlined below.

DOT Script:

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

The current body of scientific literature lacks any studies on the biological activity of this compound. Consequently, there is no information regarding its pharmacological effects, potential therapeutic applications, or any associated signaling pathways.

Conclusion

There is a significant gap in the scientific literature concerning this compound. While the chemical identity is established with a registered CAS number, there is a notable absence of published research detailing its physicochemical properties, synthesis protocols, and biological functions. This presents an opportunity for novel research to characterize this compound and explore its potential applications. Researchers and drug development professionals interested in this molecule will need to conduct foundational research to establish its properties and potential utility.

Ethyl 3-(4-hydroxycyclohexyl)propanoate derivatives and analogs

An In-depth Technical Guide to Ethyl 3-(4-hydroxycyclohexyl)propanoate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, its synthesis, and potential biological significance. Due to the limited direct research on this specific molecule, this guide synthesizes information from related compounds and established chemical principles to offer a foundational understanding for researchers.

Introduction

This compound is a carbocyclic compound featuring a cyclohexane ring substituted with a hydroxyl group and an ethyl propanoate chain. Its structure, combining a polar hydroxyl group and a more lipophilic ester, suggests potential for diverse biological interactions. This guide will explore a feasible synthetic route, physicochemical properties, and potential therapeutic applications based on the analysis of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its aromatic precursor, Ethyl 3-(4-hydroxyphenyl)propanoate, is presented below.

| Property | This compound | Ethyl 3-(4-hydroxyphenyl)propanoate |

| Molecular Formula | C₁₁H₂₀O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 200.27 g/mol | 194.23 g/mol |

| CAS Number | 116941-06-1 | 57784-87-1 |

| Appearance | Predicted: Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | Predicted: >250 °C | 277 °C |

| LogP | Predicted: 1.9 | 1.8 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

Synthesis

A robust and scalable synthesis of this compound can be achieved via the catalytic hydrogenation of its commercially available aromatic precursor, Ethyl 3-(4-hydroxyphenyl)propanoate.

Synthetic Workflow

The overall synthetic process is illustrated in the workflow diagram below.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the catalytic hydrogenation of Ethyl 3-(4-hydroxyphenyl)propanoate.

Materials:

-

Ethyl 3-(4-hydroxyphenyl)propanoate

-

Ethanol (anhydrous)

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Hydrogen gas (H₂)

-

Celite®

-

High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, dissolve Ethyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in anhydrous ethanol.

-

Carefully add 5% Rhodium on Carbon catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and purge with hydrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC, GC-MS, or by observing hydrogen uptake.

-

Upon completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not extensively reported in the public domain. However, the structural motif of a substituted cyclohexyl ring is present in pharmacologically active molecules. For instance, SAR150640, a complex ethyl benzoate derivative incorporating a trans-4-aminocyclohexyl moiety, is a potent and selective β3-adrenoceptor agonist.

Based on this distant analogy, it is hypothesized that derivatives of this compound could potentially interact with G-protein coupled receptors (GPCRs), such as adrenergic receptors.

Hypothesized Signaling Pathway: β3-Adrenergic Receptor Activation

Activation of the β3-adrenoceptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade can have various physiological effects depending on the cell type.

Caption: Hypothesized signaling pathway upon β3-adrenergic receptor activation.

Conclusion and Future Directions

This compound is a molecule with potential for further investigation in drug discovery. The synthetic route presented here is robust and allows for the generation of material for biological screening. Future research should focus on the synthesis of a library of derivatives by modifying the hydroxyl and ester functionalities to explore the structure-activity relationship (SAR). Screening these compounds against a panel of GPCRs, including adrenergic receptors, could uncover novel therapeutic agents. The development of detailed in vitro and in vivo studies will be crucial to validate any initial findings and to understand the full pharmacological profile of this chemical scaffold.

Methodological & Application

Application Notes and Protocols: Ethyl 3-(4-hydroxycyclohexyl)propanoate as a Versatile Building Block for Novel Polyester Biomaterials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-hydroxycyclohexyl)propanoate is a bifunctional monomer containing a hydroxyl and an ester group, rendering it a promising candidate for the synthesis of novel aliphatic polyesters. The incorporation of the bulky cyclohexyl group into the polymer backbone is anticipated to impart unique thermal and mechanical properties, such as a higher glass transition temperature and altered degradation kinetics, compared to linear aliphatic polyesters. These characteristics make polymers derived from this monomer attractive for various biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and medical implants. This document provides an overview of the potential polymerization pathways for this compound and detailed, hypothetical protocols for its use in creating advanced polymer architectures.

Introduction

Aliphatic polyesters are a well-established class of biodegradable and biocompatible polymers widely utilized in the biomedical field.[1][2] Their tunable properties allow for the design of materials with specific degradation rates and mechanical strengths suitable for applications ranging from surgical sutures to drug delivery systems.[1] The introduction of functional groups or bulky side chains, such as the cyclohexyl group from this compound, can further enhance the properties of these polyesters. The rigid and non-polar nature of the cyclohexyl ring is expected to influence chain packing and intermolecular interactions, leading to materials with distinct physical characteristics.

This application note explores two primary polymerization strategies for this compound:

-

Direct Polycondensation: A step-growth polymerization method where the hydroxyl group of one monomer reacts with the ester group of another, eliminating ethanol to form the polyester chain.

-

Ring-Opening Polymerization (ROP): An indirect, chain-growth method that first requires the intramolecular cyclization of the monomer to form a lactone, which is then polymerized.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the monomer is presented in Table 1.

| Property | Value |

| CAS Number | 116941-06-1 |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.28 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Table 1. Physicochemical properties of this compound.

Polymerization Methodologies

Direct Polycondensation

Direct polycondensation of a hydroxy ester is a feasible route to produce polyesters. This method involves heating the monomer, typically in the presence of a catalyst, to drive the transesterification reaction forward by removing the ethanol byproduct.

3.1.1. Proposed Reaction Scheme

Caption: Polycondensation of this compound.

3.1.2. Experimental Protocol: Polycondensation

This protocol is a representative example and may require optimization.

-

Materials:

-

This compound (monomer)

-

Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

-

High-boiling point, inert solvent (e.g., diphenyl ether), optional for solution polymerization

-

Nitrogen or Argon gas for inert atmosphere

-

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser and collection flask

-

Heating mantle with temperature controller

-

Vacuum pump

-

-

Procedure:

-

Charge the reaction flask with this compound and the catalyst (e.g., 0.1 mol% Ti(OBu)₄).

-

Assemble the reaction apparatus and purge with inert gas for 15-20 minutes.

-

Heat the reaction mixture under a slow stream of inert gas to 150-180°C with stirring. Ethanol will begin to distill off.

-

After the initial distillation of ethanol ceases (approximately 2-4 hours), gradually apply a vacuum (down to <1 mmHg) over 1-2 hours.

-

Continue heating under vacuum for an additional 4-8 hours to drive the polymerization to completion and remove residual ethanol.

-

Cool the reaction to room temperature under an inert atmosphere. The resulting polymer will be a viscous liquid or a solid.

-

Dissolve the polymer in a suitable solvent (e.g., chloroform, THF) and precipitate into a non-solvent (e.g., cold methanol) to purify.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

-

3.1.3. Expected Polymer Properties

| Parameter | Expected Range |

| Molecular Weight (Mn) | 5,000 - 20,000 g/mol |

| Polydispersity Index (PDI) | > 2 |

| Glass Transition Temp. (Tg) | 60 - 90 °C |

| Appearance | Amorphous solid |

Table 2. Expected properties of Poly(3-(4-hydroxycyclohexyl)propanoate) via polycondensation.

Ring-Opening Polymerization (ROP)

ROP typically yields polymers with higher molecular weights and narrower molecular weight distributions compared to polycondensation. This method first requires the conversion of the linear hydroxy ester into a cyclic lactone monomer.

3.2.1. Proposed Reaction Scheme

Caption: Two-step process for ROP of the monomer.

3.2.2. Experimental Protocol: Lactone Synthesis (Hypothetical)

-

Materials:

-

This compound

-

Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide)

-

Anhydrous, non-protic solvent (e.g., THF)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

-

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add the base to deprotonate the hydroxyl group.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours to facilitate intramolecular cyclization.

-

Quench the reaction with a saturated ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting lactone by column chromatography or distillation under reduced pressure.

-

3.2.3. Experimental Protocol: Ring-Opening Polymerization

-

Materials:

-

Purified cyclohexyl-fused lactone monomer

-

Initiator (e.g., Benzyl alcohol)

-

Organocatalyst (e.g., 1,8-Diazabicycloundec-7-ene (DBU)) or metal-based catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂))

-

Anhydrous solvent (e.g., Toluene or bulk polymerization)

-

-

Procedure:

-

In a glovebox or under high vacuum, add the lactone monomer, initiator, and catalyst to a flame-dried reaction vessel.

-

If using a solvent, add anhydrous toluene.

-

Seal the vessel and heat to the desired temperature (e.g., 110-140°C for Sn(Oct)₂ or room temperature to 60°C for organocatalysts).

-

Monitor the reaction progress by ¹H NMR or GPC analysis of aliquots.

-

Once the desired conversion is reached, cool the reaction and quench if necessary (e.g., with benzoic acid for organocatalyzed reactions).

-

Dissolve the polymer in a suitable solvent and precipitate into a non-solvent to purify.

-

Dry the purified polymer under vacuum.

-

3.2.4. Expected Polymer Properties

| Parameter | Expected Range |

| Molecular Weight (Mn) | 20,000 - 100,000 g/mol |

| Polydispersity Index (PDI) | 1.1 - 1.5 |

| Glass Transition Temp. (Tg) | 70 - 100 °C |

| Appearance | Amorphous solid |

Table 3. Expected properties of Poly(3-(4-hydroxycyclohexyl)propanoate) via ROP.

Potential Applications in Drug Development

The unique properties of polyesters derived from this compound make them suitable for a range of biomedical applications.

Caption: Potential applications of the novel polyester.

-

Controlled Drug Delivery: The hydrophobic nature of the cyclohexyl group can enhance the encapsulation efficiency of poorly water-soluble drugs. The degradation of the polyester backbone would then facilitate a sustained release of the therapeutic agent.

-

Tissue Engineering: The polymer's mechanical properties and biocompatibility could be leveraged to fabricate scaffolds that support cell growth and tissue regeneration, particularly for bone and cartilage repair where mechanical integrity is crucial.

-

Medical Implants: Biodegradable implants such as screws, pins, or stents could be manufactured from this polymer, offering the advantage of gradual resorption by the body, eliminating the need for a second surgery for removal.

Conclusion

This compound presents a valuable opportunity for the development of novel aliphatic polyesters with enhanced thermal and mechanical properties. Both direct polycondensation and ring-opening polymerization are viable synthetic routes, with ROP likely offering better control over the polymer's molecular weight and dispersity. The resulting polymers hold significant promise for advanced applications in the fields of drug delivery, tissue engineering, and biodegradable medical devices. Further research is warranted to fully explore the synthesis, characterization, and biomedical potential of these innovative materials.

References

Application Notes: Ethyl 3-(4-hydroxycyclohexyl)propanoate in Drug Discovery

Introduction